molecular formula C12H10F3NO2 B1591271 ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate CAS No. 201929-84-2

ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate

Cat. No. B1591271
CAS RN: 201929-84-2
M. Wt: 257.21 g/mol
InChI Key: XFZOLYIGTWILKO-UHFFFAOYSA-N
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Description

Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate, also known as ETC, is an important synthetic intermediate in the pharmaceutical industry. It is used as a building block for the synthesis of a wide range of drugs, such as selective serotonin reuptake inhibitors (SSRIs) and non-steroidal anti-inflammatory drugs (NSAIDs). ETC is also used in the synthesis of other organic compounds, including organic dyes and pigments, fragrances, and agricultural chemicals.

Scientific Research Applications

Chemical Synthesis Methods

  • Ethyl indole-2-carboxylate and its derivatives can react with various carboxylic acids to yield ethyl 3-acylindole-2-carboxylates, which can then be easily converted to 3-acylindole. This process is effective except with strongly acidic or nitrogen-containing carboxylic acids (Murakami et al., 1985).
  • A study on the Friedel-Crafts reaction of ethyl indole-2-carboxylate with acyl chlorides or acid anhydrides reveals a method to prepare ethyl 3-acylindole-2-carboxylates. The product mixture usually includes ethyl 3-, 5-, and 7-acylindole-2-carboxylates, and the yield ratios vary depending on reaction conditions and reagents (Murakami et al., 1988).

Biological Applications

  • Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, a structural derivative, has been found to be a potent inhibitor of 5-lipoxygenase (5-LO) activity, suggesting potential as an anti-inflammatory therapeutic (Karg et al., 2009).

Material Science and Catalysis

  • 2-Trifluoromethanesulfonyloxyindole-1-carboxylic acid ethyl ester, a related compound, is used in palladium-catalyzed coupling reactions to produce various 2-substituted indoles, showcasing its utility in material science and catalysis (Rossi et al., 2006).

Electrochemistry

  • A study involving the electropolymerization of indole-5-carboxylic acid monomer and its subsequent chemical modifications demonstrates its utility in electrochemistry, particularly as a catalyst for oxygen reduction reactions (Yu et al., 2014).

properties

IUPAC Name

ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2/c1-2-18-11(17)10-6-7-5-8(12(13,14)15)3-4-9(7)16-10/h3-6,16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZOLYIGTWILKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589597
Record name Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

201929-84-2
Record name Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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